Cas no 2167153-91-3 (2-bromobutyl cyclopropanecarboxylate)

2-bromobutyl cyclopropanecarboxylate 化学的及び物理的性質
名前と識別子
-
- 2-bromobutyl cyclopropanecarboxylate
- 2167153-91-3
- EN300-1478570
-
- インチ: 1S/C8H13BrO2/c1-2-7(9)5-11-8(10)6-3-4-6/h6-7H,2-5H2,1H3
- InChIKey: NNBWXLRFEBQINV-UHFFFAOYSA-N
- ほほえんだ: BrC(CC)COC(C1CC1)=O
計算された属性
- せいみつぶんしりょう: 220.00989g/mol
- どういたいしつりょう: 220.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 143
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26.3Ų
2-bromobutyl cyclopropanecarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1478570-5000mg |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 5000mg |
$2110.0 | 2023-09-28 | ||
Enamine | EN300-1478570-500mg |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 500mg |
$699.0 | 2023-09-28 | ||
Enamine | EN300-1478570-1.0g |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1478570-250mg |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 250mg |
$670.0 | 2023-09-28 | ||
Enamine | EN300-1478570-1000mg |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 1000mg |
$728.0 | 2023-09-28 | ||
Enamine | EN300-1478570-10000mg |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 10000mg |
$3131.0 | 2023-09-28 | ||
Enamine | EN300-1478570-2500mg |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 2500mg |
$1428.0 | 2023-09-28 | ||
Enamine | EN300-1478570-50mg |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 50mg |
$612.0 | 2023-09-28 | ||
Enamine | EN300-1478570-100mg |
2-bromobutyl cyclopropanecarboxylate |
2167153-91-3 | 100mg |
$640.0 | 2023-09-28 |
2-bromobutyl cyclopropanecarboxylate 関連文献
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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10. Book reviews
2-bromobutyl cyclopropanecarboxylateに関する追加情報
Recent Advances in the Study of 2-Bromobutyl Cyclopropanecarboxylate (CAS: 2167153-91-3) in Chemical Biology and Pharmaceutical Research
The compound 2-bromobutyl cyclopropanecarboxylate (CAS: 2167153-91-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropane ring and bromobutyl ester functionality, has shown promising potential in various applications, including drug synthesis, enzyme inhibition, and as a building block for more complex chemical entities. Recent studies have focused on its synthesis, reactivity, and biological activity, shedding light on its utility in medicinal chemistry.
One of the key areas of interest is the role of 2-bromobutyl cyclopropanecarboxylate in the synthesis of novel pharmaceutical compounds. Researchers have demonstrated its effectiveness as an intermediate in the production of cyclopropane-containing drugs, which are known for their enhanced metabolic stability and bioavailability. The bromine moiety in the molecule provides a reactive site for further functionalization, enabling the creation of diverse derivatives with potential therapeutic applications.
In addition to its synthetic utility, recent investigations have explored the biological activity of 2-bromobutyl cyclopropanecarboxylate. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a candidate for the development of anti-inflammatory agents. Furthermore, its cyclopropane ring has been implicated in interactions with biological targets, such as receptors and proteins, which could be leveraged for drug design.
The methodologies employed in these studies have included advanced spectroscopic techniques, such as NMR and mass spectrometry, to characterize the compound and its derivatives. Computational modeling has also been utilized to predict its binding affinity and interactions with biological targets. These approaches have provided valuable insights into the molecular mechanisms underlying its activity and potential applications.
Despite these promising findings, challenges remain in the optimization of 2-bromobutyl cyclopropanecarboxylate for clinical use. Issues such as stability, toxicity, and scalability of synthesis need to be addressed in future research. However, the current body of work underscores the compound's potential as a versatile tool in chemical biology and drug discovery.
In conclusion, 2-bromobutyl cyclopropanecarboxylate (CAS: 2167153-91-3) represents a compelling area of study in the intersection of chemistry and biology. Its unique structural features and reactivity profile offer numerous opportunities for innovation in pharmaceutical development. Continued research into its properties and applications is likely to yield significant advancements in the field.
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